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Compound of Interest

Compound Name: Aprotinin

Cat. No.: B549124 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of aprotinin and tranexamic acid, focusing on their mechanisms of

action, clinical efficacy, and safety profiles, supported by experimental data and detailed

protocols from pivotal studies.

Once a prominent agent for reducing perioperative blood loss, aprotinin has been largely

supplanted by tranexamic acid due to significant safety concerns. This guide delves into the

scientific evidence that shaped this transition, offering a comprehensive analysis for informed

decision-making in research and drug development.

Mechanism of Action: A Tale of Two Inhibitors
Both aprotinin and tranexamic acid are antifibrinolytic agents, meaning they prevent the

breakdown of fibrin clots, thereby promoting hemostasis. However, their mechanisms of action

differ significantly.

Aprotinin is a broad-spectrum serine protease inhibitor derived from bovine lung tissue.[1] It

directly inhibits several key enzymes in the fibrinolytic and coagulation pathways, most notably

plasmin and plasma kallikrein.[2] By inhibiting plasmin, aprotinin prevents the degradation of

fibrin, the primary protein component of blood clots.[3] Its inhibition of kallikrein also plays a role

in reducing the inflammatory response associated with surgery.[2]

Tranexamic acid, in contrast, is a synthetic derivative of the amino acid lysine.[4] It exerts its

antifibrinolytic effect by competitively blocking the lysine-binding sites on plasminogen.[3] This
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prevents plasminogen from binding to and being activated on the fibrin surface, thus indirectly

inhibiting fibrinolysis.[4] This more targeted mechanism of action is a key differentiator from the

broad activity of aprotinin.
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Figure 1. Mechanism of Action of Aprotinin and Tranexamic Acid.

Efficacy in Reducing Blood Loss and Transfusion
Numerous clinical trials have demonstrated that both aprotinin and tranexamic acid are

effective in reducing perioperative blood loss and the need for allogeneic blood transfusions,

particularly in the context of cardiac surgery.[5][6] Some studies have suggested that high-dose

aprotinin may be slightly more effective at reducing total blood loss compared to tranexamic

acid.[6][7] However, this marginal increase in efficacy is overshadowed by significant safety

concerns.
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Outcome
Measure

Aprotinin
Tranexamic
Acid

Placebo/Contr
ol

Citation

Total Blood Loss

Reduction

Significantly

reduced

Significantly

reduced
- [6][7]

Patients

Requiring

Transfusion

Significantly

reduced

Significantly

reduced
- [6][8]

Re-exploration

for Bleeding

Significantly

reduced (High-

Dose)

Trend towards

reduction
- [6]

Table 1: Comparative Efficacy of Aprotinin and Tranexamic Acid in Cardiac Surgery.

In orthopedic surgery, both agents have also been shown to be effective in reducing

perioperative blood loss and transfusion requirements.[9] Meta-analyses in this field have

confirmed the efficacy of tranexamic acid without the associated risks of aprotinin.[10][11]

Safety Profile: The Decisive Factor
The primary reason for the decline in aprotinin use is its adverse safety profile, most notably

an increased risk of mortality. The landmark Blood Conservation Using Antifibrinolytics in a

Randomized Trial (BART) was a multicenter, blinded trial that was terminated early due to a

higher rate of death in patients receiving aprotinin compared to those receiving tranexamic

acid or aminocaproic acid.[12][13]

A subsequent meta-analysis of nine randomized head-to-head trials, including the BART study,

demonstrated a statistically significant 45% increase in mortality with aprotinin relative to

tranexamic acid therapy in cardiac surgery.[14][15]
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Adverse
Outcome

Aprotinin
Tranexamic
Acid

Relative Risk
(Aprotinin vs.
TXA)

Citation

All-Cause

Mortality
Increased Baseline

1.45 (95% CI:

1.00-2.11)
[14][15]

Renal

Dysfunction/Failu

re

Increased risk Baseline
Increased risk

reported
[6][16]

Myocardial

Infarction

No significant

difference

No significant

difference

1.0 (95% CI:

0.71-1.43)
[8]

Stroke
No significant

difference

No significant

difference
- [6]

Thromboembolic

Events

No significant

increase

No significant

increase
- [10][11]

Table 2: Comparative Safety Profile of Aprotinin and Tranexamic Acid.

In contrast to aprotinin, tranexamic acid has not been associated with an increased risk of

mortality or significant renal toxicity.[8] While there have been theoretical concerns about an

increased risk of thromboembolic events with tranexamic acid, large-scale studies and meta-

analyses have not shown a significant increase in such events.[10][11]

Experimental Protocols: The BART Study
The BART study was a pivotal trial that provided crucial evidence regarding the safety of

aprotinin.[12]

Objective: To compare the efficacy and safety of aprotinin, tranexamic acid, and aminocaproic

acid in high-risk cardiac surgery.

Study Design: A multicenter, randomized, blinded trial.

Patient Population: 2,331 high-risk patients undergoing cardiac surgery.
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Intervention Groups:

Aprotinin Group (n=781): Received a high-dose regimen.

Tranexamic Acid Group (n=770): Received a standard dose.

Aminocaproic Acid Group (n=780): Received a standard dose.

Primary Outcome: The primary outcome was massive postoperative bleeding.

Key Findings: The trial was terminated prematurely by the data and safety monitoring board

because of a higher 30-day mortality rate in the aprotinin group (6.0%) compared to the

tranexamic acid (3.9%) and aminocaproic acid (4.0%) groups.[12] While aprotinin showed a

modest, non-significant reduction in massive bleeding, the strong negative mortality trend

precluded its continued use in this patient population.[12]
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Figure 2. Simplified workflow of the BART clinical trial.

Conclusion: A Clearer Path Forward
The evidence overwhelmingly supports the use of tranexamic acid over aprotinin for the

reduction of perioperative bleeding. While both agents demonstrate efficacy, the significantly

increased risk of mortality associated with aprotinin, as highlighted by the BART trial and
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subsequent meta-analyses, makes it an unacceptable choice in most clinical settings.[12][14]

[15] This has led to the worldwide withdrawal of aprotinin from the market.[17]

Tranexamic acid offers a comparable, if not superior, safety profile and has been proven

effective in a wide range of surgical procedures.[9][10][11] For researchers and drug

development professionals, the story of aprotinin and tranexamic acid serves as a critical case

study in the importance of robust, long-term safety data in evaluating therapeutic agents.
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Figure 3. Comparative summary of aprotinin and tranexamic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3590293/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3590293/
https://www.medscape.com/viewarticle/789719
https://www.benchchem.com/product/b549124#comparative-analysis-of-aprotinin-and-tranexamic-acid
https://www.benchchem.com/product/b549124#comparative-analysis-of-aprotinin-and-tranexamic-acid
https://www.benchchem.com/product/b549124#comparative-analysis-of-aprotinin-and-tranexamic-acid
https://www.benchchem.com/product/b549124#comparative-analysis-of-aprotinin-and-tranexamic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b549124?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

